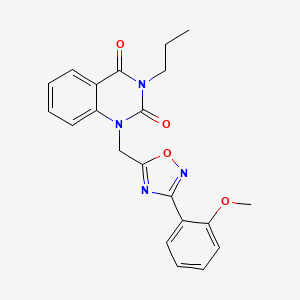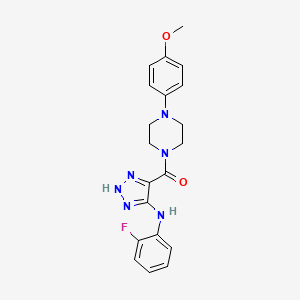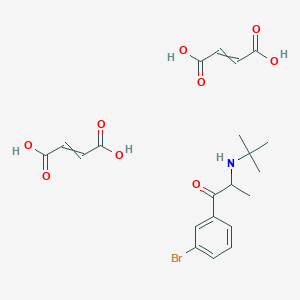
2-Bromo-7,9-dihydro-8H-purin-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-7,9-dihydro-8H-purin-8-one is a brominated derivative of purin-8-one, a compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The bromine substitution at the 2-position of the purin-8-one structure imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7,9-dihydro-8H-purin-8-one typically involves the bromination of 7,9-dihydro-8H-purin-8-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow bromination processes or the use of brominating agents that are easier to handle on a large scale. The choice of method depends on factors such as yield, purity, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-7,9-dihydro-8H-purin-8-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The purine ring can be oxidized or reduced, leading to different derivatives with altered properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in solvents like dimethylformamide (DMF) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-7,9-dihydro-8H-purin-8-one derivatives, while oxidation can produce purine-8-one oxides.
Wissenschaftliche Forschungsanwendungen
2-Bromo-7,9-dihydro-8H-purin-8-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex purine derivatives.
Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of kinase inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-7,9-dihydro-8H-purin-8-one involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the purine ring can engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-target complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-7,9-dihydro-8H-purin-8-one: A derivative with an amino group at the 2-position, known for its use as a kinase inhibitor.
2-Chloro-7,9-dihydro-8H-purin-8-one: A chlorinated analog with similar chemical properties but different reactivity due to the chlorine atom.
7,9-Dihydro-8H-purin-8-one: The parent compound without any halogen substitution, used as a precursor in various synthetic routes.
Uniqueness
2-Bromo-7,9-dihydro-8H-purin-8-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties. This makes it a valuable compound for designing molecules with specific biological activities and for studying halogen bonding interactions in medicinal chemistry.
Eigenschaften
Molekularformel |
C5H3BrN4O |
|---|---|
Molekulargewicht |
215.01 g/mol |
IUPAC-Name |
2-bromo-7,9-dihydropurin-8-one |
InChI |
InChI=1S/C5H3BrN4O/c6-4-7-1-2-3(9-4)10-5(11)8-2/h1H,(H2,7,8,9,10,11) |
InChI-Schlüssel |
BUVRGGOOMRGRBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NC(=N1)Br)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-4-{(1Z)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanimidoyl}phenol](/img/structure/B14102949.png)
![1-(3-Hydroxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102957.png)
![8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B14102974.png)
![Methyl 4-(3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14102975.png)
![N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14102983.png)




![N'-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]ethane-1,2-diamine](/img/structure/B14103009.png)

![5-[(3-chlorophenyl)amino]-N-[2-(4-chlorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14103012.png)
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103014.png)
![3-[(2,4-dichlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14103027.png)
